

In-Depth Technical Guide: 4-Fluoro-3,5-dimethylbenzaldehyde

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Compound of Interest

Compound Name: 4-Fluoro-3,5-dimethylbenzaldehyde

Cat. No.: B1314861

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For Researchers, Scientists, and Drug Development Professionals

CAS Number: 363134-35-4

Core Properties and Data

4-Fluoro-3,5-dimethylbenzaldehyde is a fluorinated aromatic aldehyde that serves as a versatile intermediate in organic synthesis.^[1] Its distinct substitution pattern, featuring a fluorine atom at the 4-position and methyl groups at the 3- and 5-positions of the benzene ring, imparts unique reactivity, making it a valuable building block in the preparation of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.^[1] The presence of the electron-withdrawing fluorine atom and the steric influence of the methyl groups enhance its utility in various chemical transformations.^[1]

This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of **4-Fluoro-3,5-dimethylbenzaldehyde**, with a focus on its relevance to research and drug development.

Quantitative Data Summary

The following table summarizes the key quantitative data for **4-Fluoro-3,5-dimethylbenzaldehyde** for easy reference and comparison.

Property	Value	Source(s)
CAS Number	363134-35-4	[2][3]
Molecular Formula	C ₉ H ₉ FO	[2][3]
Molecular Weight	152.17 g/mol	[2][3]
Physical Form	Solid	
Purity	≥97%	[2]
Topological Polar Surface Area (TPSA)	17.07 Å ²	[2]
logP (octanol-water partition coefficient)	2.25504	[2]
Hydrogen Bond Acceptors	1	[2]
Hydrogen Bond Donors	0	[2]
Rotatable Bonds	1	[2]

Note: Experimental values for melting point, boiling point, and solubility are not readily available in the public domain. The provided data is based on supplier specifications and computational models.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-Fluoro-3,5-dimethylbenzaldehyde** is not widely published, a general and illustrative methodology for the preparation of substituted benzaldehydes can be described. This protocol is representative and should be adapted and optimized based on specific laboratory conditions and safety procedures.

General Synthesis of a Substituted Benzaldehyde (Illustrative)

The synthesis of aromatic aldehydes, such as **4-Fluoro-3,5-dimethylbenzaldehyde**, can often be achieved through the oxidation of the corresponding benzyl alcohol. A common and

relatively mild oxidizing agent for this transformation is Pyridinium chlorochromate (PCC).

2.1.1. Materials

- 4-Fluoro-3,5-dimethylbenzyl alcohol (precursor)
- Pyridinium chlorochromate (PCC)
- Anhydrous dichloromethane (DCM)
- Silica gel
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware
- Magnetic stirrer

2.1.2. Procedure

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 4-Fluoro-3,5-dimethylbenzyl alcohol in anhydrous DCM.
- Oxidation: Add PCC to the solution in one portion. The amount of PCC should be in a slight molar excess (e.g., 1.5 equivalents).
- Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, dilute the reaction mixture with DCM and pass it through a short plug of silica gel to remove the chromium salts.
- Washing: Wash the organic layer with a saturated NaHCO_3 solution, followed by brine.

- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure.
- **Purification:** The crude product can be further purified by column chromatography on silica gel to yield the pure **4-Fluoro-3,5-dimethylbenzaldehyde**.

Quality Control and Analysis

The purity and identity of the synthesized **4-Fluoro-3,5-dimethylbenzaldehyde** can be confirmed using standard analytical techniques.

2.2.1. General Analytical Workflow

Caption: General analytical workflow for quality control.

2.2.2. Instrumentation and Expected Results

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ^1H NMR: The spectrum should show characteristic signals for the aldehydic proton, aromatic protons, and methyl protons, with appropriate chemical shifts and coupling constants.
 - ^{13}C NMR: The spectrum should display the expected number of carbon signals, including the carbonyl carbon of the aldehyde group.
 - ^{19}F NMR: A single resonance is expected, confirming the presence of the fluorine atom.
- **Gas Chromatography-Mass Spectrometry (GC-MS):** This technique can be used to determine the purity of the sample and confirm its molecular weight from the mass spectrum.
- **High-Performance Liquid Chromatography (HPLC):** For quantitative analysis of purity, a suitable HPLC method can be developed.

Applications in Research and Drug Development

While specific examples of **4-Fluoro-3,5-dimethylbenzaldehyde** in late-stage drug development are not prominent in publicly available literature, its structural motifs are of

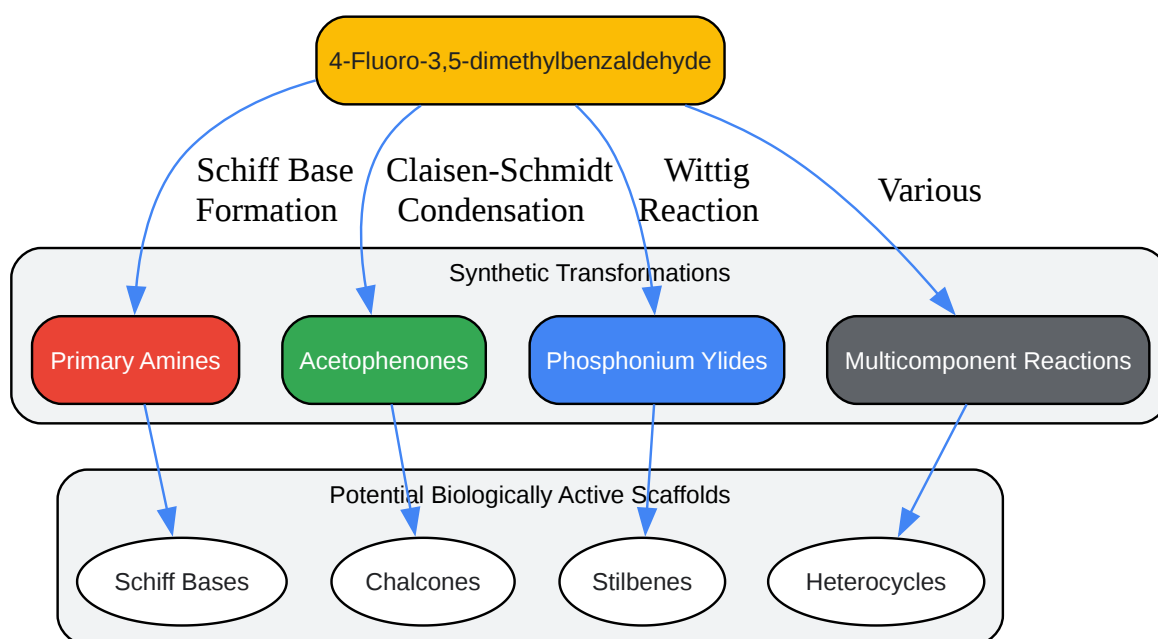
significant interest to medicinal chemists. Fluorinated aromatic compounds are widely utilized in drug design to enhance metabolic stability, binding affinity, and bioavailability. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of diverse compound libraries for biological screening.

Potential Synthetic Applications

The chemical reactivity of **4-Fluoro-3,5-dimethylbenzaldehyde** makes it a suitable precursor for the synthesis of various classes of compounds with potential biological activity, including but not limited to:

- Schiff Bases: Reaction with primary amines.
- Chalcones: Claisen-Schmidt condensation with acetophenones.
- Stilbenes: Wittig reaction or other olefination methods.
- Heterocyclic Compounds: As a building block in multicomponent reactions.

The following diagram illustrates the potential synthetic pathways originating from **4-Fluoro-3,5-dimethylbenzaldehyde**.



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Caption: Potential synthetic pathways from the core compound.

Biological Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the direct interaction of **4-Fluoro-3,5-dimethylbenzaldehyde** with any biological signaling pathways. Its role is primarily established as a synthetic intermediate. However, the broader class of benzaldehyde derivatives has been investigated for a range of biological activities. It is plausible that derivatives synthesized from this fluorinated building block could be designed to target various enzymes, receptors, or signaling cascades implicated in disease. Future research may elucidate the biological relevance of compounds derived from **4-Fluoro-3,5-dimethylbenzaldehyde**.

Conclusion

4-Fluoro-3,5-dimethylbenzaldehyde is a valuable chemical entity for researchers and professionals in organic synthesis and drug discovery. Its unique substitution pattern offers opportunities for the creation of novel molecules with potentially enhanced pharmacological properties. While detailed experimental and biological data for the compound itself are limited in the public domain, this guide provides a foundational understanding of its core properties and its potential as a versatile building block for the development of new chemical entities. Further research into the synthesis and biological evaluation of derivatives of **4-Fluoro-3,5-dimethylbenzaldehyde** is warranted to fully explore its therapeutic potential.

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